molecular formula C6H14ClN B2477353 2-Cyclobutylethan-1-amine hydrochloride CAS No. 1384430-97-0

2-Cyclobutylethan-1-amine hydrochloride

Cat. No.: B2477353
CAS No.: 1384430-97-0
M. Wt: 135.64
InChI Key: MSLKIPOSLZMEOE-UHFFFAOYSA-N
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Description

2-Cyclobutylethan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN. It is a derivative of cyclobutane, featuring an ethylamine group attached to the cyclobutane ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclobutylethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclobutylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Cyclobutylamine: is reacted with in the presence of a base such as .

  • The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:

    Mixing cyclobutylamine: with in a reactor.

    Controlling the temperature and pressure: to optimize the reaction yield.

    Purifying the product: through crystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as and like .

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products Formed

    Substituted amines: from nucleophilic substitution.

    Amides or nitriles: from oxidation.

    Primary amines: from reduction.

Scientific Research Applications

2-Cyclobutylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylethan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutylethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the cyclobutane ring.

    Cyclobutylmethylamine hydrochloride: Another derivative of cyclobutane with a methylamine group.

Uniqueness

2-Cyclobutylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

2-cyclobutylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c7-5-4-6-2-1-3-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLKIPOSLZMEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-97-0
Record name (2-Cyclobutylethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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